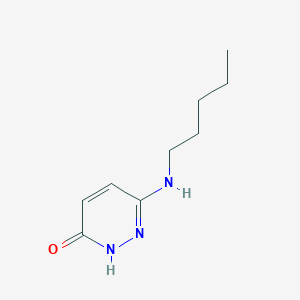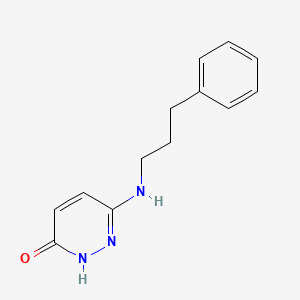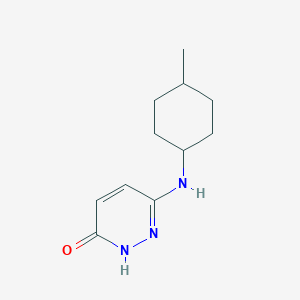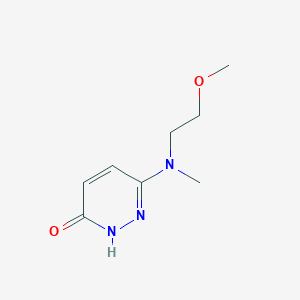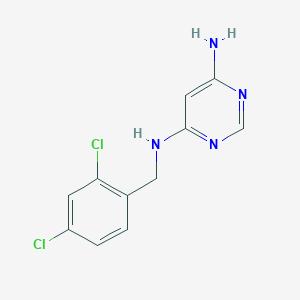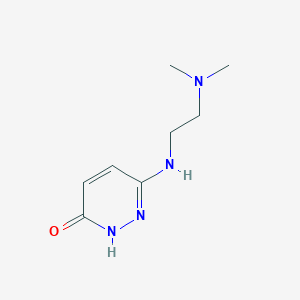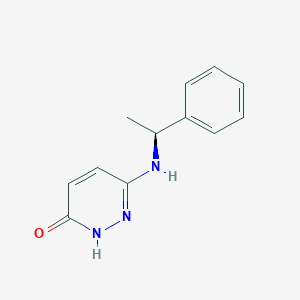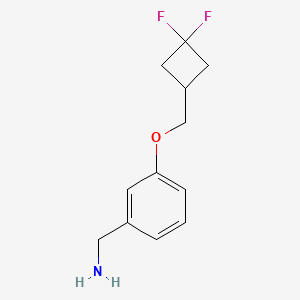
(3-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine
Descripción general
Descripción
(3-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine is a useful research compound. Its molecular formula is C12H15F2NO and its molecular weight is 227.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Drug Discovery and Biological Activity
Compounds related to “(3-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine” have been explored for their potential in drug discovery, particularly due to their interaction with biological targets such as the NMDA receptor. Arylcyclohexylamines, which share a structural resemblance, have been synthesized and characterized for their psychoactive properties, acting as ketamine-like dissociative substances (Wallach et al., 2016). Additionally, Schiff bases derived from similar amines have shown a broad spectrum of biological activities, including anticonvulsant and antimicrobial effects, highlighting the chemical versatility and therapeutic potential of these compounds (Pandey & Srivastava, 2011).
Photocytotoxicity and Imaging Applications
Iron(III) complexes involving phenylmethanamine derivatives have been synthesized and shown to exhibit unprecedented photocytotoxicity under red light, offering new avenues for cancer therapy. These complexes have been demonstrated to interact favorably with DNA and generate reactive oxygen species upon light exposure, indicating their potential as agents for photodynamic therapy (Basu et al., 2014).
Analytical Characterization
The analytical characterization of N-alkyl-arylcyclohexylamines, which are structurally related to the compound of interest, has been extensively studied. This includes techniques such as gas chromatography, high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. Such studies are crucial for the identification of new psychoactive substances, contributing to forensic science and drug policy (Wallach et al., 2016).
Material Science and Catalysis
In material science and catalysis, compounds structurally related to “this compound” have been employed as ligands for metal complexes, demonstrating applications in catalysis. For instance, palladium and platinum complexes based on Schiff bases have shown significant anticancer activity, underscoring the potential of these compounds in designing new therapeutic agents (Mbugua et al., 2020).
Propiedades
IUPAC Name |
[3-[(3,3-difluorocyclobutyl)methoxy]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)5-10(6-12)8-16-11-3-1-2-9(4-11)7-15/h1-4,10H,5-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWJSLBACCBNQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


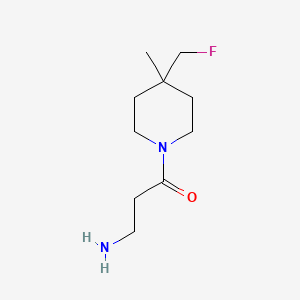
![4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine](/img/structure/B1479361.png)
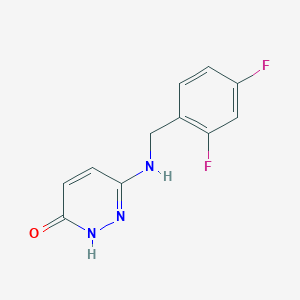
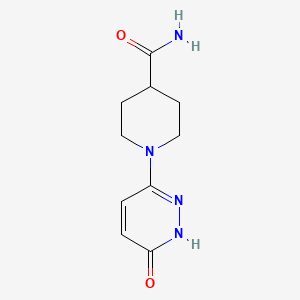
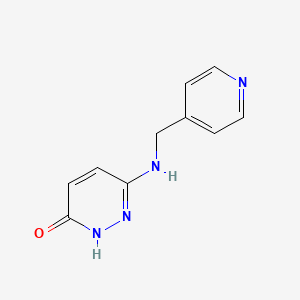

![6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol](/img/structure/B1479366.png)
